Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-

Description

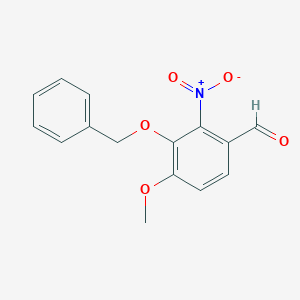

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-, is a substituted benzaldehyde derivative characterized by a methoxy group at position 4, a nitro group at position 2, and a benzyloxy (phenylmethoxy) group at position 3 on the aromatic ring. This compound has been identified as a by-product of benzophenone-3 (BP-3) degradation via advanced oxidation processes, where hydroxyl radical attacks generate phenolic intermediates .

Properties

CAS No. |

108621-75-6 |

|---|---|

Molecular Formula |

C15H13NO5 |

Molecular Weight |

287.27 g/mol |

IUPAC Name |

4-methoxy-2-nitro-3-phenylmethoxybenzaldehyde |

InChI |

InChI=1S/C15H13NO5/c1-20-13-8-7-12(9-17)14(16(18)19)15(13)21-10-11-5-3-2-4-6-11/h2-9H,10H2,1H3 |

InChI Key |

GCAXEZKRIHXSIG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C(=C(C=C1)C=O)[N+](=O)[O-])OCC2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of nitric acid and sulfuric acid for nitration, and a suitable base for the subsequent substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

Substitution: The methoxy and phenylmethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Hydrogen gas with a catalyst, sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic or acidic conditions.

Major Products

Oxidation: 4-methoxy-2-nitro-3-(phenylmethoxy)benzoic acid.

Reduction: 4-methoxy-2-amino-3-(phenylmethoxy)benzaldehyde.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.

Industry: Utilized in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism of action of Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The aldehyde group can form Schiff bases with amines, leading to potential biological activities. The methoxy and phenylmethoxy groups can modulate the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Structural Analogues with Nitro and Alkoxy Substituents

Substituted benzaldehydes with nitro and alkoxy groups exhibit distinct physicochemical and reactivity profiles. Key comparisons include:

Key Observations :

- Electron-Withdrawing vs. Donating Groups : The nitro group at position 2 in the target compound enhances electrophilicity at the aldehyde, contrasting with 4-methoxy-3-phenethoxy derivatives, where electron-donating groups stabilize the ring .

Biological Activity

Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-, also known as 4-methoxy-3-[(2-nitrophenyl)methoxy]benzaldehyde, is an organic compound with significant implications in medicinal chemistry and pharmacology. Its unique structure, featuring a methoxy group and a nitrophenyl ether, positions it as a compound of interest for various biological activities.

- Molecular Formula : CHNO

- Molecular Weight : 287.271 g/mol

The compound's structure allows for interactions with biological systems that can lead to therapeutic applications.

Biological Activity Overview

Research indicates that Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- exhibits various biological activities, including:

- Antimicrobial Activity : Studies have shown that similar compounds possess antimicrobial properties, suggesting potential efficacy against bacterial and fungal infections.

- Anti-inflammatory Effects : The presence of nitro and methoxy groups is associated with the modulation of inflammatory pathways.

- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, contributing to their antioxidant capacity.

The biological activity of Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- can be attributed to its ability to interact with various molecular targets:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing the production of pro-inflammatory mediators.

- Modulation of Signaling Pathways : It may interfere with signaling pathways like NF-κB, which plays a crucial role in regulating immune responses and inflammation.

Table 1: Comparative Biological Activities of Similar Compounds

| Compound Name | Antimicrobial Activity | Anti-inflammatory Activity | Antioxidant Capacity |

|---|---|---|---|

| Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)- | Potential (needs further study) | Moderate | High |

| 4-Hydroxy-3-methoxy-2-nitrobenzaldehyde | High | Significant | Moderate |

| 4-Methoxybenzaldehyde | Moderate | Low | High |

Case Study Analysis

A study conducted on the synthesis and biological evaluation of related compounds demonstrated that derivatives with similar functional groups exhibited promising anti-inflammatory effects in vitro. For instance, compounds tested against RAW 264.7 macrophages showed significant inhibition of nitric oxide production, indicating their potential as anti-inflammatory agents .

Q & A

Basic: What are the recommended synthetic routes for Benzaldehyde, 4-methoxy-2-nitro-3-(phenylmethoxy)-, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis typically involves multi-step functionalization of a benzaldehyde core. A common approach is sequential protection/deprotection of hydroxyl groups, nitration, and etherification. For example:

Methoxy Introduction : Use methyl iodide (MeI) under alkaline conditions (e.g., K₂CO₃/DMF) to introduce the methoxy group at the 4-position.

Nitration : Controlled nitration (HNO₃/H₂SO₄) at the 2-position, ensuring temperature (<5°C) to avoid over-nitration.

Benzyloxy Protection : React with benzyl bromide (BnBr) in the presence of a base (e.g., NaH/THF) at 0°C to introduce the 3-(phenylmethoxy) group .

Key Considerations :

- Steric Effects : The nitro group at C2 may hinder benzylation; using excess BnBr (1.5 equiv) improves yield.

- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to polar byproducts.

Basic: Which spectroscopic techniques are most effective for structural characterization, and what diagnostic peaks should be prioritized?

Methodological Answer:

- Infrared (IR) Spectroscopy :

- NMR Spectroscopy :

- ¹H NMR :

- Aldehyde proton: δ ~10.1 ppm (singlet).

- Methoxy (-OCH₃): δ ~3.9 ppm (singlet).

- Benzyloxy protons: δ ~4.6 ppm (singlet) and aromatic multiplet δ 7.2–7.4 ppm .

- ¹³C NMR : Nitro-substituted carbons appear deshielded (δ ~145–150 ppm).

- Mass Spectrometry (MS) : Look for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of benzyloxy group, m/z – 108) .

Advanced: How can conflicting data in reaction yields or spectroscopic assignments be resolved?

Methodological Answer:

- Reproducibility Checks : Ensure consistent stoichiometry and reaction conditions (e.g., anhydrous solvents, inert atmosphere).

- Computational Validation :

- Alternative Characterization : Single-crystal X-ray diffraction (SCXRD) via SHELXL refinement provides unambiguous structural confirmation .

Advanced: What computational strategies are recommended for studying the electronic properties and reactivity of this compound?

Methodological Answer:

- Frontier Molecular Orbital (FMO) Analysis :

- Solvent Effects : Include implicit solvation models (e.g., PCM) in DFT calculations to simulate reaction environments.

- Thermochemical Data : Use NIST Chemistry WebBook for enthalpy of formation (ΔfH°) and vaporization (ΔvapH) to model phase behavior .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for high-resolution diffraction.

- Refinement :

- Packing Analysis : Identify π-π stacking (3.5–4.0 Å) or hydrogen-bonding networks (e.g., aldehyde O⋯H interactions) influencing stability .

Basic: What are the stability considerations for this compound under storage and reaction conditions?

Methodological Answer:

- Light Sensitivity : The nitro group may cause photodegradation; store in amber vials at –20°C.

- Thermal Stability : Differential Scanning Calorimetry (DSC) shows decomposition onset ~180°C; avoid heating above 100°C in reactions .

- Hydrolysis Risk : The benzyloxy group is base-sensitive; avoid prolonged exposure to NaOH/KOH.

Advanced: How to design derivatives for structure-activity relationship (SAR) studies?

Methodological Answer:

- Target Modifications :

- Synthetic Routes : Use Suzuki-Miyaura coupling for biaryl derivatives or reductive amination for amine-functionalized analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.